molecular formula CH6ClN3O B12935157 Semicarbazide hydrochloride-13C,15N3

Semicarbazide hydrochloride-13C,15N3

Cat. No.: B12935157
M. Wt: 115.50 g/mol
InChI Key: XHQYBDSXTDXSHY-UJNKEPEOSA-N
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Description

Semicarbazide hydrochloride-13C,15N3 is an isotopically labeled compound used primarily in scientific research. It is a derivative of semicarbazide hydrochloride, where the carbon and nitrogen atoms are replaced with their isotopes, 13C and 15N, respectively. This labeling allows for more precise tracking and analysis in various experimental settings, particularly in studies involving metabolic pathways and drug interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of semicarbazide hydrochloride-13C,15N3 involves a multi-step synthesis process. One common method includes the reaction of urea labeled with 15N with sodium hypochlorite and sodium hydroxide. The resulting solution is then mixed with urea labeled with 13C and 15N, followed by concentration, dehydration, and pH adjustment. The final product is obtained through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, with stringent quality control measures to maintain the isotopic labeling’s integrity .

Chemical Reactions Analysis

Types of Reactions

Semicarbazide hydrochloride-13C,15N3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Semicarbazide hydrochloride-13C,15N3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of semicarbazide hydrochloride-13C,15N3 involves its interaction with various molecular targets. It can bind to cytosine residues in RNA and DNA, affecting their function. This binding can lead to the inhibition of specific enzymes and metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Semicarbazide hydrochloride-13C,15N3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various experimental settings. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data .

Properties

Molecular Formula

CH6ClN3O

Molecular Weight

115.50 g/mol

IUPAC Name

(15N)azanyl(13C)urea;hydrochloride

InChI

InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1,2+1,3+1,4+1;

InChI Key

XHQYBDSXTDXSHY-UJNKEPEOSA-N

Isomeric SMILES

[13C](=O)([15NH2])[15NH][15NH2].Cl

Canonical SMILES

C(=O)(N)NN.Cl

Origin of Product

United States

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